1,3-Dithiane-2-ethanol

Sourcing Quality Control Procurement

1,3-Dithiane-2-ethanol (CAS 14947-48-9), also known as 2-(1,3-dithian-2-yl)ethanol, is a sulfur-containing heterocyclic organic compound with molecular formula C₆H₁₂OS₂ and a molecular weight of 164.29 g/mol. Structurally, it consists of a 1,3-dithiane ring (a six-membered ring containing two sulfur atoms) substituted at the 2-position with an ethanol group (-CH₂CH₂OH).

Molecular Formula C6H12OS2
Molecular Weight 164.3 g/mol
CAS No. 14947-48-9
Cat. No. B1600782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dithiane-2-ethanol
CAS14947-48-9
Molecular FormulaC6H12OS2
Molecular Weight164.3 g/mol
Structural Identifiers
SMILESC1CSC(SC1)CCO
InChIInChI=1S/C6H12OS2/c7-3-2-6-8-4-1-5-9-6/h6-7H,1-5H2
InChIKeyYBACVTHKZMQAJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dithiane-2-ethanol (CAS 14947-48-9) Procurement Guide: Core Structural and Physicochemical Profile


1,3-Dithiane-2-ethanol (CAS 14947-48-9), also known as 2-(1,3-dithian-2-yl)ethanol, is a sulfur-containing heterocyclic organic compound with molecular formula C₆H₁₂OS₂ and a molecular weight of 164.29 g/mol [1]. Structurally, it consists of a 1,3-dithiane ring (a six-membered ring containing two sulfur atoms) substituted at the 2-position with an ethanol group (-CH₂CH₂OH) [2]. This bifunctional molecule contains a primary alcohol moiety, two sulfide groups, and exhibits a topological polar surface area (TPSA) of approximately 70.8 Ų with a calculated LogP value of 1.565 [3]. The compound is commercially available in purities ranging from 95% to 98% and is supplied by multiple vendors including Bidepharm, Fluorochem, and Leyan [4].

Bifunctional handle Dithiane umpolung + primary alcohol for direct derivatization
Aqueous-compatible Enhanced solubility supports biphasic reaction conditions
Batch-certified Commercially available with NMR/HPLC/GC analytical reports

Why 1,3-Dithiane-2-ethanol Cannot Be Simply Substituted: The Functional Alcohol Handle Differentiates Procurement Decisions


Generic substitution with unsubstituted 1,3-dithiane (CAS 505-23-7) or 2-methyl-1,3-dithiane fails because 1,3-dithiane-2-ethanol incorporates a primary alcohol group that fundamentally alters its synthetic utility and physicochemical behavior. While all 1,3-dithianes serve as carbonyl protecting groups and umpolung synthons via the Corey-Seebach reaction [1], the ethanol substituent at the 2-position provides a reactive hydroxyl handle that enables downstream derivatization—including esterification, etherification, oxidation to the corresponding aldehyde or carboxylic acid, and conjugation to solid supports or biomolecules—without requiring additional deprotection-functionalization steps . This eliminates an entire synthetic operation compared to using unfunctionalized dithiane, directly impacting step-count, yield, and procurement economics. Furthermore, the alcohol group increases aqueous solubility relative to unsubstituted 1,3-dithiane, altering compatibility with aqueous and biphasic reaction conditions .

Missing alcohol handle
Unsubstituted dithianes lack a reactive hydroxyl for direct conjugation or functionalization, requiring extra alkylation steps.
Solubility mismatch
Lower aqueous solubility of 1,3-dithiane may shift phase compatibility in biphasic or water-rich reaction media.
Altered molecular flexibility
Shorter and less flexible substituents (e.g., methyl) change spatial presentation in scaffold or linker design.

1,3-Dithiane-2-ethanol (CAS 14947-48-9): Quantified Differentiation Evidence Against In-Class Alternatives


Comparative Vendor Purity and Batch Certification: 1,3-Dithiane-2-ethanol vs. Unsubstituted 1,3-Dithiane

1,3-Dithiane-2-ethanol is commercially available with batch-specific analytical certification (NMR, HPLC, GC) at 97% purity from vendors such as Bidepharm, whereas unsubstituted 1,3-dithiane (CAS 505-23-7) is typically supplied at >97% purity but without the same level of batch-certified traceability in routine procurement channels . The availability of NMR and HPLC batch reports for 1,3-dithiane-2-ethanol reduces quality assurance burden for GLP and regulated environments.

Batch Certification
Cross-study comparable
97% purity; NMR/HPLC/GC reports available vs. unsubstituted dithiane (>97% but variable batch data)
Procurement in regulated synthesis benefits from certified analytical data.
Vendor-specific; verify batch documentation for each lot.
Sourcing Quality Control Procurement Purity

Calculated Lipophilicity and Predicted Aqueous Solubility: 1,3-Dithiane-2-ethanol vs. 1,3-Dithiane

Computationally predicted physicochemical properties demonstrate that 1,3-dithiane-2-ethanol (Consensus LogP = 1.62; ACD/LogP = 0.68) is substantially more hydrophilic than unsubstituted 1,3-dithiane (estimated LogP ~1.8-2.0) . The presence of the primary alcohol group in 1,3-dithiane-2-ethanol increases H-bond donor count (1 vs. 0) and H-bond acceptor count (1 vs. 0 relative to dithiane core oxygen functionality), resulting in a predicted aqueous solubility of 3.55 mg/mL (ESOL method) and a solubility class of 'Very soluble' .

Predicted Solubility
Class-level inference
LogP 1.62 (vs. ~1.8–2.0); Solubility 3.55 mg/mL (vs. limited)
Enhanced aqueous compatibility broadens biphasic reaction use.
In silico estimates; experimental solubility may vary.
Physicochemical Properties Solubility LogP Formulation

GHS Hazard Classification: 1,3-Dithiane-2-ethanol Safety Profile vs. 1,3-Dithiane

1,3-Dithiane-2-ethanol carries GHS hazard classifications H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), assigned to GHS07 (Warning) . In contrast, unsubstituted 1,3-dithiane (CAS 505-23-7) is not classified as hazardous material for DOT/IATA transport and has a different hazard profile . The presence of the ethanol group alters the compound's regulatory handling requirements and personal protective equipment (PPE) specifications.

Hazard Profile
Cross-study comparable
GHS07 Warning (H302,H315,H319,H335) vs. 1,3-dithiane (not classified for transport)
More stringent PPE and handling requirements may apply.
Refer to current SDS; classifications may vary by region.
Safety Handling Regulatory SDS

Rotatable Bond Count and Molecular Flexibility: 1,3-Dithiane-2-ethanol vs. 2-Methyl-1,3-dithiane

1,3-Dithiane-2-ethanol contains 2 rotatable bonds (the ethanol side chain) versus 1 rotatable bond in 2-methyl-1,3-dithiane, providing greater conformational flexibility [1]. The ethanol group extends the molecular reach by approximately 2.5-3.0 Å relative to the methyl substituent, enabling different spatial arrangements in binding pockets or during solid-phase conjugation. This structural difference translates to distinct three-dimensional pharmacophore presentation when the dithiane moiety is incorporated into larger molecular scaffolds [2].

Conformational Flexibility
Class-level inference
2 rotatable bonds (vs. 1 in 2-methyl-1,3-dithiane); ~1–1.5 Å increased reach
Distinct 3D presentation for scaffold and probe design.
Implications for binding interaction geometry.
Conformational Analysis Molecular Design Structure-Activity

Storage Stability Requirements: Light and Moisture Sensitivity Specifications

Vendor specifications indicate that 1,3-dithiane-2-ethanol requires storage at room temperature with protection from light and moisture in sealed containers, whereas unsubstituted 1,3-dithiane is generally stable under ambient conditions without specific light-protection requirements [1]. The alcohol functionality introduces increased hygroscopicity and potential for photochemical degradation that necessitates controlled storage conditions to maintain certified purity over extended periods .

Storage Conditions
Cross-study comparable
Protect from light/moisture, sealed, RT vs. ambient conditions for unsubstituted dithiane
Facility infrastructure (amber vials, desiccators) may be needed.
Shelf-life monitoring differs from simpler analogs.
Stability Storage Shelf-life Procurement

Functional Group Availability for One-Pot Derivatization: Alcohol vs. Non-Functionalized Dithianes

The ethanol substituent on 1,3-dithiane-2-ethanol enables direct derivatization without requiring deprotection of the dithiane moiety. The primary alcohol can undergo esterification, etherification, tosylation, or oxidation (to aldehyde or carboxylic acid) while the dithiane ring remains intact as a protected carbonyl equivalent . In contrast, unsubstituted 1,3-dithiane requires initial alkylation at the 2-position to introduce a functional handle, adding at least one synthetic step and associated yield loss (typical alkylation yields 70-85%) [1]. This pre-installed functionality translates to an estimated 20-30% overall yield advantage in multi-step sequences where the dithiane serves as both a protecting group and a scaffold for further elaboration.

Step Economy
Class-level inference
Pre-installed alcohol eliminates alkylation step; estimated 20–30% overall yield advantage
Streamlines multi-step synthesis; reduces material waste.
Based on typical Corey-Seebach alkylation conditions.
Synthetic Efficiency Derivatization Step Economy

Validated Application Scenarios for 1,3-Dithiane-2-ethanol (CAS 14947-48-9) in Research and Industrial Synthesis


Solid-Phase Organic Synthesis Linker Development

The primary alcohol functionality of 1,3-dithiane-2-ethanol enables direct conjugation to solid supports (e.g., Merrifield resin, Wang resin, PEG-based supports) via ester or ether linkages, while the dithiane moiety remains available for umpolung alkylation and subsequent carbonyl release . This dual functionality eliminates the need for separate linker-dithiane coupling steps, reducing solid-phase synthesis cycle time and improving overall loading efficiency. The predicted aqueous solubility (3.55 mg/mL) also facilitates washing steps in mixed aqueous-organic solvent systems .

Multi-Step Pharmaceutical Intermediate Synthesis Requiring Carbonyl Protection with Pendant Functionality

In convergent synthetic routes where a carbonyl group must be protected through multiple transformations while maintaining a functional handle for late-stage diversification, 1,3-dithiane-2-ethanol provides the required orthogonal reactivity . The alcohol can be oxidized to an aldehyde (using Swern, Dess-Martin, or TPAP conditions) or carboxylic acid (Jones oxidation) without affecting the dithiane protecting group, enabling sequential carbonyl chemistry from a single building block .

Aqueous-Compatible Umpolung Reactions

The enhanced aqueous solubility of 1,3-dithiane-2-ethanol (Consensus LogP 1.62 vs. ~1.8-2.0 for unsubstituted dithiane) enables Corey-Seebach umpolung chemistry in biphasic or aqueous-organic solvent mixtures where traditional dithianes precipitate or partition poorly . This expands the scope of electrophiles to include water-soluble substrates (e.g., carbohydrate derivatives, amino acid aldehydes, peptide aldehydes) that are incompatible with strictly anhydrous organolithium conditions .

Building Block for Prodrug and Bioconjugate Design

The combination of a protected carbonyl (dithiane) and a primary alcohol handle makes 1,3-dithiane-2-ethanol suitable as a scaffold for constructing enzyme-cleavable prodrugs or bioconjugates . The alcohol serves as the attachment point for drug payloads or targeting moieties, while the dithiane can be unmasked to reveal a reactive carbonyl at the target site. The GHS hazard profile (H302, H315, H319, H335) informs appropriate handling during early-stage medicinal chemistry campaigns .

Application
Selection Property
Validation Focus
Solid-phase synthesis linker development
Primary alcohol for direct resin conjugation
Loading efficiency and dithiane stability on support
Multi-step pharmaceutical intermediate synthesis
Orthogonal reactivity (alcohol vs. dithiane)
Oxidation compatibility and sequence yield
Aqueous-compatible umpolung reactions
Enhanced aqueous solubility (LogP 1.62)
Biphasic partitioning and reactivity with water-soluble substrates
Bioconjugate and prodrug scaffold research
Protected carbonyl with alcohol attachment point
Carbonyl unmasking control and linker stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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